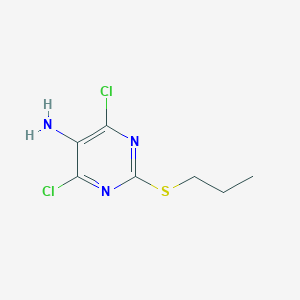








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](/[N:8]=N/C2C=CC(C)=CC=2)=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1.[H][H]>CC(O)C.[Pt]>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1
|


|
Name
|
|
|
Quantity
|
1.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1\N=N\C1=CC=C(C=C1)C)Cl)SCCC
|
|
Name
|
|
|
Quantity
|
16.6 kg
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
0.81 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reactor flushed with nitrogen
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
The collected solid was washed with 2-propanol (1.7 kg)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates were concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate (5 kg)
|
|
Type
|
ADDITION
|
|
Details
|
water (5.51) was added
|
|
Type
|
ADDITION
|
|
Details
|
The pH of the stirred mixture was adjusted to pH 2 by the addition of 3M aqueous hydrochloric acid (800 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
ADDITION
|
|
Details
|
Water (2.751) was added to the organic phase
|
|
Type
|
ADDITION
|
|
Details
|
the pH was adjusted to 2 by the addition of a small amount of 3M HCl (45 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase concentrated under reduced pressure at 30-50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1N)Cl)SCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |